5-Cyanouracil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 667760. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

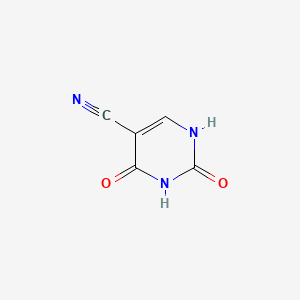

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dioxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUXRJCZDHHADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196080 | |

| Record name | 5-Cyanouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4425-56-3 | |

| Record name | 5-Cyanouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyanouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4425-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4425-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Cyanouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Photophysical Profile of 5-Cyanouracil: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 5-Cyanouracil in Biomedical Research

This compound is a pyrimidine derivative that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its structural resemblance to the natural nucleobase uracil, combined with the presence of a chemically versatile cyano group, makes it a valuable building block for the synthesis of novel therapeutic agents, particularly in the realms of antiviral and anticancer research.[1][2] The cyano substituent, an electron-withdrawing group, can significantly modulate the electronic properties of the uracil ring, which in turn is expected to influence its photophysical behavior. A thorough understanding of these photophysical properties is crucial for researchers aiming to utilize this compound in applications such as fluorescent probes, photosensitizers, or as a tool to study nucleic acid dynamics. This guide provides a comprehensive overview of the anticipated photophysical characteristics of this compound and details the experimental methodologies required for their precise determination.

Anticipated Photophysical Properties of this compound

Absorption Spectroscopy

Uracil and its derivatives are known to absorb ultraviolet (UV) radiation due to π → π* electronic transitions within the aromatic pyrimidine ring. The absorption maximum of unsubstituted uracil in a neutral aqueous solution is approximately 260 nm. The introduction of a cyano group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maximum. This is because the electron-withdrawing nature of the cyano group can lower the energy of the π* molecular orbital, thus reducing the energy gap for the π → π* transition. Therefore, it is anticipated that the absorption maximum of this compound will be in the range of 270-290 nm.

Fluorescence Emission

The natural nucleobases, including uracil, are notoriously weak emitters of fluorescence, with very low quantum yields. This is due to highly efficient non-radiative decay pathways that allow the excited state to return to the ground state without the emission of a photon. However, substitutions on the pyrimidine ring can alter these decay pathways. For instance, studies on 5-fluorouracil have shown that it exhibits weak fluorescence.[3][4] It is plausible that this compound will also exhibit fluorescence, likely with a Stokes shift (the difference between the absorption and emission maxima) of 50-100 nm. The emission is expected to be in the UV-A or violet region of the electromagnetic spectrum.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. Given the low fluorescence of related uracil derivatives, the quantum yield of this compound is expected to be low, likely in the range of 0.01 to 0.1. The fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state, is also anticipated to be short, likely on the picosecond to nanosecond timescale.[5]

Quantitative Data Summary

The following table summarizes the anticipated, yet to be experimentally verified, photophysical properties of this compound. This table serves as a template for researchers to populate with their own experimental data.

| Photophysical Parameter | Expected Value/Range | Notes |

| Absorption Maximum (λabs) | 270 - 290 nm | In aqueous buffer (pH ~7) |

| Molar Extinction Coefficient (ε) | ~10,000 - 15,000 M-1cm-1 | At λabs |

| Emission Maximum (λem) | 320 - 390 nm | In aqueous buffer (pH ~7) |

| Stokes Shift | 50 - 100 nm | |

| Fluorescence Quantum Yield (Φf) | 0.01 - 0.1 | Relative to a standard like quinine sulfate |

| Fluorescence Lifetime (τf) | 0.1 - 2.0 ns |

Experimental Protocols

To facilitate the experimental determination of the photophysical properties of this compound, the following detailed protocols are provided.

Determination of Absorption Spectrum and Molar Extinction Coefficient

Objective: To measure the UV-Vis absorption spectrum of this compound and determine its molar extinction coefficient.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (e.g., spectroscopic grade methanol or a buffered aqueous solution) to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-100 µM.

-

Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Use the same solvent as used for the sample preparation as a blank to zero the instrument.

-

Measurement: Record the absorption spectra of the working solutions from 200 to 400 nm.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

According to the Beer-Lambert law (A = εcl), plot the absorbance at λabs against the concentration.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot.

-

Measurement of Fluorescence Emission Spectrum

Objective: To determine the fluorescence emission spectrum of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).

-

Spectrofluorometer Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength to the determined λabs.

-

Measurement: Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the emission intensity returns to the baseline (e.g., 300 - 600 nm).

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Methodology:

-

Selection of a Standard: Choose a quantum yield standard with a well-characterized quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate in 0.5 M H2SO4 (Φf = 0.54) is a common standard for the UV region.

-

Preparation of Solutions: Prepare a series of solutions of both the this compound sample and the standard with varying concentrations, ensuring the absorbance at the excitation wavelength is kept below 0.1.

-

Measurement of Absorbance and Fluorescence:

-

For each solution, measure the absorbance at the excitation wavelength.

-

Measure the integrated fluorescence intensity over the entire emission band.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (ms / mr) * (ns2 / nr2) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.

-

Visualization of Photophysical Processes

To visually represent the electronic transitions and the experimental workflow, the following diagrams are provided.

Caption: Jablonski diagram illustrating electronic transitions.

Caption: Workflow for relative fluorescence quantum yield determination.

Conclusion

This compound holds considerable promise as a versatile scaffold in the development of novel pharmaceuticals and biochemical probes. While its detailed photophysical characterization is yet to be fully elucidated, this guide provides a robust framework based on the known properties of related compounds and established spectroscopic principles. The provided experimental protocols are designed to empower researchers to undertake the necessary measurements to populate the quantitative data summary and contribute to a deeper understanding of this important molecule. A comprehensive grasp of the photophysical properties of this compound will undoubtedly accelerate its application in innovative scientific research and drug discovery endeavors.

References

- Cyanines as Efficient Photosensitizers in Photodynamic Reaction: Photophysical Properties and in Vitro Photodynamic Activity. PubMed. [Link]

- Excited-State Lifetimes of Cy5 and Cy5.5 Monomer and Tetramer Solutions.

- This compound | C5H3N3O2 | CID 78145 - PubChem. PubChem. [Link]

- Benign decay vs. photolysis in the photophysics and photochemistry of 5-bromouracil.

- Excited-State Lifetimes of DNA-Templated Cyanine Dimer, Trimer, and Tetramer Aggregates: The Role of Exciton Delocalization, Dye Separation, and DNA Heterogeneity. PubMed Central. [Link]

- Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. PubMed Central. [Link]

- Photophysical properties of cyanines | Download Scientific Diagram.

- Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investigation.

- Photophysical properties of 5-substituted 2-thiopyrimidines. RSC Publishing. [Link]

- Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investig

- The Crucial Role of this compound in Modern Pharmaceutical Synthesis. Blogger. [Link]

- 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. PubMed. [Link]

- Fluorescence spectra of 5FU in deionized water (concentration of 5 ×...

- Vertical Excitation Energies and Lifetimes of the Two Lowest Singlet Excited States of Cytosine, 5-Aza-cytosine, and the Triazine Family: Quantum Mechanics–Molecular Mechanics Studies. PubMed Central. [Link]

- Ultrafast Excited-State Dynamics of Thiazole Orange. PubMed Central. [Link]

- Immobilization of Cyanines in DNA Produces Systematic Increases in Fluorescence Intensity. OSTI.GOV. [Link]

- Computational study on encapsulation of 5-fluorouracil drug in nanotubes. AIMS Press. [Link]

- 5-Chlorouracil | C4H3ClN2O2 | CID 15758 - PubChem. PubChem. [Link]

Sources

- 1. This compound | C5H3N3O2 | CID 78145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vertical Excitation Energies and Lifetimes of the Two Lowest Singlet Excited States of Cytosine, 5-Aza-cytosine, and the Triazine Family: Quantum Mechanics–Molecular Mechanics Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Cyanouracil: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-Cyanouracil (CAS No. 4425-56-3), a pivotal heterocyclic compound in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, and significant applications of this versatile pyrimidine derivative.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyrimidine that has garnered significant attention as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its structure, featuring a uracil core functionalized with an electron-withdrawing cyano (-C≡N) group at the 5-position, imparts unique reactivity and stability. This makes it an indispensable intermediate for developing novel therapeutic agents, particularly antiviral and anticancer drugs.[2][3] The nitrile pharmacophore is a well-established functional group in numerous pharmaceuticals, valued for its metabolic stability and ability to participate in key binding interactions.[4] The strategic placement of the cyano group on the uracil ring provides a versatile handle for a multitude of chemical transformations, paving the way for the creation of diverse molecular architectures and new chemical entities.[1]

Core Chemical & Physical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is typically a white to off-white, crystalline powder.[2][5] Key identifying and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4425-56-3 | [1][2][3][6] |

| Molecular Formula | C₅H₃N₃O₂ | [2][7][8] |

| Molecular Weight | 137.10 g/mol | [2][8] |

| IUPAC Name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | [7][8] |

| Synonyms | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | [2] |

| Melting Point | 303 °C (with decomposition) | [2][5] |

| Appearance | White to orange to green crystalline powder | [2][5] |

| Purity | Typically ≥97% (by HPLC) | [7] |

| Storage | Room Temperature, in a dry, sealed environment | [1][2] |

Synthesis and Mechanistic Pathways

The synthesis of this compound is critical for its availability in pharmaceutical manufacturing and research. Several synthetic routes have been developed, with the choice of method often depending on the desired scale, yield, and purity.

Cyanation of Halogenated Uracil Precursors

A prevalent and high-yield method involves the nucleophilic substitution of a halogen atom at the 5-position of the uracil ring. The use of 5-iodouracil as a starting material and cuprous cyanide (CuCN) as the cyanide source is a well-documented and effective approach.[9][10]

Causality Behind Experimental Choices:

-

Starting Material: 5-Iodouracil is an excellent substrate because the carbon-iodine bond is relatively weak and susceptible to nucleophilic attack compared to other halogens like bromine or chlorine.

-

Reagent: Cuprous cyanide (CuCN) is preferred over alkali metal cyanides (like NaCN or KCN) in this context because copper(I) facilitates the reaction, likely through a mechanism involving oxidative addition and reductive elimination, leading to higher yields and cleaner reactions for this specific transformation.[9]

-

Solvent: A high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically used to ensure the solubility of the reactants and to facilitate the reaction, which often requires elevated temperatures.

A generalized workflow for this synthesis is depicted below.

Multi-Component Reaction Approach

More recent synthetic strategies involve multi-component reactions (MCRs), which offer the advantage of building complex molecules in a single step from simple precursors, improving atom economy and efficiency. One such method involves the reaction of (2-cyanoacetyl) carbamate, ethyl orthoformate, and a primary amine in acetonitrile.[11] This approach allows for the feasible construction of the this compound ring system.[11]

Chemical Reactivity and Applications

The dual functionality of the pyrimidine ring and the cyano group makes this compound a versatile synthetic intermediate.[1]

As a Precursor to Nucleoside Analogs

A primary application of this compound is in the synthesis of modified nucleosides, which are cornerstone compounds in antiviral and anticancer therapies.[2] The uracil base can be glycosylated to introduce a ribose or deoxyribose sugar moiety, forming compounds like 5-cyanouridine or 5-cyano-2'-deoxyuridine.[10][12] These analogs can act as antimetabolites, interfering with nucleic acid synthesis in rapidly dividing cancer cells or viruses.[2][13] For example, 5-cyano-2'-deoxyuridine has demonstrated inhibitory activity against the vaccinia virus.[12]

The general pathway is illustrated below.

Role in Heterocyclic and Medicinal Chemistry

Beyond nucleosides, the cyano group can be transformed into other functional groups (e.g., amines, carboxylic acids, amides), further expanding its utility.[1] This versatility allows chemists to use this compound as a scaffold to develop a wide array of heterocyclic compounds for screening in drug discovery programs.[3] It serves as a foundational molecule for exploring new reaction pathways and creating diverse chemical structures.[3]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid dust formation.[15]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[14][15]

Conclusion

This compound (CAS: 4425-56-3) is far more than a simple chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists and drug development professionals. Its unique combination of a pyrimidine core and a reactive cyano group provides a robust platform for the synthesis of complex and biologically active molecules. From high-yield synthesis via halogenated precursors to its critical role in forming potent antiviral and anticancer nucleoside analogs, the importance of this compound is well-established. A comprehensive understanding of its chemical properties, reactivity, and handling protocols is paramount for leveraging its full potential in advancing pharmaceutical research.

References

- The Crucial Role of this compound in Modern Pharmaceutical Synthesis. AutechHcorp. [Link]

- Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690. [Link]

- Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. PubMed. [Link]

- This compound.

- Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974–976. [Link]

- Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research. [Link]

- Zhuang, B. R., Hsu, G. J., & Sung, K. (2006). A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Bioorganic & Medicinal Chemistry, 14(10), 3399–3404. [Link]

- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. Molecular Diversity, 20(1), 153–183. [Link]

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

- El-Sattar, N. E. A., Fares, M., El-Sayed, I. E., & El-Agrody, A. M. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 27(19), 6667. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound | C5H3N3O2 | CID 78145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis and Purification of 5-Cyanouracil Derivatives

This guide provides an in-depth exploration of the synthesis and purification of 5-cyanouracil and its derivatives, compounds of significant interest to researchers, scientists, and professionals in drug development. This compound serves as a critical building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents, including antiviral and anticancer drugs.[1][2][3] This document will delve into the prevalent synthetic methodologies, purification strategies, and the underlying chemical principles that govern these processes, ensuring scientific integrity and providing actionable protocols.

The Strategic Importance of the 5-Cyano Group in Uracil Scaffolds

The introduction of a cyano group at the 5-position of the uracil ring profoundly influences the molecule's electronic properties and metabolic stability. This electron-withdrawing group can enhance the acidity of the N1 and N3 protons, altering hydrogen bonding interactions with biological targets. Furthermore, the cyano moiety provides a synthetic handle for further functionalization, allowing for the creation of diverse chemical libraries for drug discovery programs.[1]

Synthetic Pathways to this compound and its Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: direct cyanation of a pre-formed uracil ring and the construction of the cyanouracil ring from acyclic precursors.

Direct Cyanation of 5-Substituted Uracils

A common and effective strategy for the synthesis of this compound involves the displacement of a leaving group, typically a halogen, at the 5-position of the uracil ring with a cyanide source.

The reaction of 5-halouracils, such as 5-iodouracil or 5-bromouracil, with cyanide salts is a well-established method.[4][5] The choice of cyanide source and catalyst is crucial for achieving high yields and minimizing side reactions.

-

Using Copper(I) Cyanide (Rosenmund-von Braun Reaction): This classic method involves the reaction of a 5-halouracil with cuprous cyanide (CuCN), often in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[6] While effective, this method requires stoichiometric amounts of the highly toxic copper cyanide and elevated temperatures.

-

Palladium-Catalyzed Cyanation: Modern approaches often utilize palladium catalysts, which allow for milder reaction conditions and the use of less toxic cyanide sources.[7] Reagents like zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are increasingly preferred due to their lower toxicity and easier handling.[6]

Diagram of the Palladium-Catalyzed Cyanation of 5-Bromouracil:

Caption: Palladium-catalyzed cyanation workflow.

Experimental Protocol: Palladium-Catalyzed Cyanation of 5-Bromouracil

Materials:

-

5-Bromouracil

-

Zinc Cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 5-bromouracil (1 mmol), zinc cyanide (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[6]

-

Add anhydrous DMF (5 mL).[6]

-

Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

After the reaction is complete, cool the mixture to room temperature.[6]

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Multi-Component Reaction (MCR) for this compound Synthesis

Multi-component reactions offer an efficient and atom-economical approach to constructing complex molecules in a single step. A notable MCR for the synthesis of 5-cyanouracils involves the reaction of (2-cyanoacetyl) carbamate, ethyl orthoformate, and a primary amine.[1]

This reaction proceeds through a series of intermediates, culminating in a general-base-catalyzed intramolecular cyclization to form the this compound ring system.[1] Acetonitrile is a suitable solvent, and an excess of the primary amine can act as the general base.[1]

Diagram of the Multi-Component Synthesis of a this compound Derivative:

Caption: Multi-component reaction pathway.

Synthesis of this compound Derivatives

The versatile this compound core can be further modified to generate a wide array of derivatives with potential therapeutic applications.

Synthesis of this compound-1-yl-acetic acid

A key derivative is this compound-1-yl-acetic acid, which can be synthesized from this compound through N-alkylation with an appropriate haloacetic acid ester followed by hydrolysis. This derivative serves as a precursor for conjugation to other molecules to enhance their biological activity or delivery.[8]

Experimental Protocol: Synthesis of this compound-1-yl-acetic acid

Step 1: N-Alkylation of this compound

Materials:

-

This compound

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Suspend this compound (1 mmol) and potassium carbonate (1.5 mmol) in anhydrous DMF.

-

Add ethyl bromoacetate (1.2 mmol) dropwise to the suspension.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ethyl this compound-1-yl-acetate by column chromatography.

Step 2: Hydrolysis to this compound-1-yl-acetic acid

Materials:

-

Ethyl this compound-1-yl-acetate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1M HCl)

Procedure:

-

Dissolve ethyl this compound-1-yl-acetate (1 mmol) in a mixture of THF and water.

-

Add lithium hydroxide (2 mmol) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield this compound-1-yl-acetic acid.

Purification of this compound Derivatives

The purity of this compound derivatives is paramount for their use in biological assays and drug development. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should either be highly soluble or insoluble at all temperatures.

Common Solvents for Recrystallization of Uracil Derivatives:

| Solvent/Solvent System | Comments |

| Ethanol | A general-purpose solvent suitable for many uracil derivatives with minor impurities.[9] |

| Water | Effective for polar compounds that are sparingly soluble in organic solvents.[9] |

| n-Hexane/Acetone | A good solvent mixture that allows for slow evaporation and crystal growth.[9] |

| n-Hexane/Ethyl Acetate | Another useful mixture, particularly when dealing with a significant amount of impurities.[9] |

Troubleshooting Recrystallization:

-

Oiling out: If the compound separates as an oil instead of crystals, try using a more polar solvent, a larger volume of solvent, or cooling the solution more slowly.

-

Poor recovery: If the yield is low, the compound may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound derivatives, silica gel is a commonly used stationary phase.

General Protocol for Flash Column Chromatography:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent.[10]

-

Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent system.

-

Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.

-

Elution: Elute the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased to facilitate the separation of compounds with different polarities.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Table of Exemplary Eluent Systems for Uracil Derivatives:

| Derivative Type | Eluent System |

| N,N'-disubstituted 5-fluorouracil analogs | Hexanes/Ethyl Acetate (varying ratios)[10] |

| Cholesterol-conjugated 5-FU | Chloroform/Methanol (8:2)[10] |

| 5-(Azepan-1-yl)uracil derivatives | Chloroform/Methanol (99:1)[10] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of this compound derivatives and can also be used for preparative purification. Reversed-phase HPLC with a C18 column is commonly employed.

Typical HPLC Conditions for Uracil Derivatives:

-

Column: C18 (e.g., Nova-park C18, 3.9 × 150 mm, 4.6 μm)[11]

-

Mobile Phase: A mixture of a buffer (e.g., 5 mmol/L KH₂PO₄, pH 6.0) and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase is a 96:4 (v/v) mixture of the buffer and methanol.[11]

-

Flow Rate: 1.0 mL/min[11]

This method allows for the accurate quantification of the desired product and the detection of any impurities.[11][13][14]

Conclusion

The synthesis and purification of this compound derivatives are critical processes in the discovery and development of new pharmaceuticals. This guide has provided a comprehensive overview of key synthetic strategies, including direct cyanation and multi-component reactions, along with detailed protocols. Furthermore, it has outlined essential purification techniques such as recrystallization and column chromatography, supported by practical guidance and troubleshooting advice. By understanding and applying the principles and methods described herein, researchers can efficiently and effectively produce high-purity this compound derivatives for their scientific endeavors.

References

- Zhuang, B.-R., Hsu, G.-J., & Sung, K. (2006). A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Bioorganic & Medicinal Chemistry, 14(10), 3399–3404. [Link]

- University of Rochester, Department of Chemistry.

- Wetmore, D. M., & Williams, L. D. (2011). Formation Mechanism and Structure of a Guanine-Uracil DNA Intrastrand Cross-Link. The Journal of Physical Chemistry B, 115(31), 9686–9696. [Link]

- ResearchGate.

- Silva, T. O., & Amarante, G. W. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727. [Link]

- ResearchGate. Synthesis, spectroscopic characterization and computational chemical study of 5-cyano-2-thiouracil derivatives as potential antimicrobial agents. [Link]

- Qu, H.-T., Wu, Z.-H., Zhong, G.-C., Zhang, Y.-C., Feng, C.-T., & Xu, K. (2021). Multicomponent Synthesis of 5‐Cyano‐pyrazolo[1,5‐a]pyrimidines Enabled by Aerobic Manganese Catalysis.

- Silva, T. O., & Amarante, G. W. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727. [Link]

- Weissman, S. A., & Zewge, D. (2005). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. The Journal of Organic Chemistry, 70(4), 1503–1505. [Link]

- Organic Syntheses.

- Gulevskaya, A. V., & Tyaglivy, A. S. (2011). Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. The Journal of Organic Chemistry, 76(11), 4572–4583. [Link]

- Javahershenas, R., & Zarei, M. (2021). Recent applications of aminouracil in multicomponent reactions. Arkivoc, 2021(1), 236-272. [Link]

- Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690. [Link]

- Lee, S. C., Kim, H. S., & Lee, J. (1998). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. Journal of Korean Medical Science, 13(5), 512–516. [Link]

- Li, Y., & Liu, H. (2010). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 18(5), 361-366. [Link]

- ResearchGate.

- Wang, G. (2018). Recent Developments on Five-Component Reactions. Molecules, 23(10), 2459. [Link]

- Neamah, H. F., Neamah, N. F., & Al-Jadaan, S. A. N. (2022). Synthesis, characterization, and some pharmacological evaluation of 5-Thiocyanatouracil compound. International Journal of Health Sciences, 6(S5), 9037-9047. [Link]

- JoVE.

- Guterres, S. S., Alves, M. P., & Pohlmann, A. R. (2007). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 43(2), 291-297. [Link]

- Javahershenas, R., & Zarei, M. (2021). Recent applications of aminouracil in multicomponent reactions. Arkivoc, 2021(1), 236-272. [Link]

- Prime Scholars.

- Chinese Journal of New Drugs. Synthesis, characterization and antitumor activity of 5-fluorouracil-nicotinamide cocrystal. [Link]

- SIELC Technologies.

- Al-Otaibi, J. S., Al-Omair, M. A., & El-Sayed, M. M. (2022). 5-Fluorouracil Encapsulated Chitosan-Cellulose Fiber Bionanocomposites: Synthesis, Characterization and In Vitro Analysis towards Colorectal Cancer Cells. Polymers, 14(18), 3757. [Link]

- Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690. [Link]

- Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690. [Link]

Sources

- 1. A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. air.unipr.it [air.unipr.it]

- 3. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]

- 4. The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jfda-online.com [jfda-online.com]

- 12. primescholars.com [primescholars.com]

- 13. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

5-Cyanouracil: A Keystone Intermediate in Medicinal Chemistry - A Technical Guide

Abstract

5-Cyanouracil (Uracil-5-carbonitrile), a pyrimidine derivative, stands as a pivotal building block in the landscape of medicinal chemistry. Its strategic functionalization with a cyano group at the 5-position of the uracil scaffold imbues it with unique reactivity, paving the way for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the discovery, historical evolution of synthetic methodologies, and the spectrum of biological activities of this compound and its derivatives. We will delve into the causality behind experimental choices in its synthesis, present detailed protocols for key transformations, and elucidate its mechanism of action as an antimetabolite. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile pharmaceutical intermediate.

Introduction: The Emergence of a Versatile Scaffold

The journey of this compound in medicinal chemistry is intrinsically linked to the broader exploration of pyrimidine analogs as potential therapeutic agents. The uracil scaffold, a fundamental component of ribonucleic acid (RNA), presented a logical starting point for the design of antimetabolites—molecules that can masquerade as natural metabolites and disrupt cellular processes. The introduction of a cyano (-CN) group at the 5-position was a strategic chemical modification, offering a unique combination of electronic properties and a versatile chemical handle for further derivatization. This seemingly simple modification opened a gateway to a vast chemical space, leading to the development of compounds with significant antiviral and anticancer properties.[1][2]

A Historical Perspective: The Discovery and Evolution of Synthesis

The definitive first synthesis of this compound is not prominently documented in a single, seminal publication. However, its existence as a "known compound" is acknowledged in the mid-20th century literature, suggesting its initial preparation in earlier, perhaps less widely circulated, reports. The historical narrative of its synthesis is one of progressive refinement, moving from challenging, low-yield methods to more efficient and scalable processes.

Early Explorations: The Diazotization of 5-Aminouracil

One of the earliest documented attempts at synthesizing this compound involved the diazotization of 5-aminouracil, followed by a Sandmeyer-type reaction with a cyanide salt.[3] This approach, while conceptually straightforward, was fraught with difficulties. The 1975 paper by Bleackley, Jones, and Walker noted their unsuccessful attempts to reproduce this preparation, highlighting issues with the stability of the diazonium salt and the overall low yield of the reaction.[3] This early method, though not practical for large-scale synthesis, represents a crucial first step in the chemical exploration of the 5-substituted uracil series.

A Breakthrough in Synthesis: The Contribution of Bleackley, Jones, and Walker (1975)

A significant advancement in the synthesis of this compound was reported in 1975 by R. C. Bleackley, A. S. Jones, and R. T. Walker.[4][5] Their method, which remains a cornerstone for the laboratory-scale preparation of this compound, involves the reaction of 5-iodouracil with cuprous cyanide in a suitable solvent. This approach provided a high-yield and reproducible route to this compound, making it readily accessible for further investigation.[4] The success of this method hinged on the choice of the starting material (5-iodouracil) and the copper-mediated cyanation, a more reliable transformation than the diazotization route.

Caption: Synthesis of this compound from 5-Iodouracil.

Biological Activity and Therapeutic Potential

The primary therapeutic interest in this compound and its derivatives lies in their potential as antiviral and anticancer agents.[2][6][7] The cyano group at the 5-position significantly influences the electronic properties of the pyrimidine ring, which can affect its interaction with key enzymes involved in nucleoside metabolism and DNA/RNA synthesis.

Antiviral Activity

Derivatives of this compound, particularly its nucleosides, have demonstrated notable antiviral activity. For instance, 5-cyano-2'-deoxyuridine has shown inhibitory effects against vaccinia virus.[8][9] The mechanism of action is believed to involve the phosphorylation of the nucleoside analog by viral or cellular kinases to its triphosphate form, which can then inhibit viral DNA polymerase or be incorporated into the growing viral DNA chain, leading to chain termination.

Anticancer Activity

The role of this compound as a precursor for anticancer agents is well-established. The rationale behind its use stems from the success of other 5-substituted uracil analogs, most notably 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. The cyano group can act as a bioisostere for other functional groups and provides a site for further chemical modification to improve potency and selectivity. While specific IC50 values for the parent this compound against a wide range of cancer cell lines are not extensively reported in readily available literature, its derivatives have shown promising results. For example, various pyrimidine-5-carbonitrile derivatives have exhibited significant cytotoxic activities against colon and breast cancer cell lines.[10]

Table 1: Biological Activity of Selected this compound Derivatives

| Compound | Target | Activity | Cell Line/Virus | Reference |

| 5-Cyano-2'-deoxyuridine | Antiviral | Inhibition of vaccinia virus replication | Vaccinia virus | [8][9] |

| 5-(1-Cyanamido-2-iodoethyl)-2'-deoxyuridine | Antiviral | EC50 = 2.3-15.3 µM | HSV-1 (TK-) | [6] |

| 5-(1-Cyanamido-2-iodoethyl)-2'-deoxyuridine | Antiviral | EC50 = 19.9-23.6 µM | DHBV | [6] |

| Pyrimidine-5-carbonitrile derivative 11e | Anticancer | IC50 = 1.14 µM | HCT-116 (Colon Cancer) | [10] |

| Pyrimidine-5-carbonitrile derivative 11e | Anticancer | IC50 = 1.54 µM | MCF-7 (Breast Cancer) | [10] |

Mechanism of Action: The Antimetabolite Paradigm

This compound and its derivatives exert their biological effects primarily by acting as antimetabolites. In their nucleoside or nucleotide forms, they can interfere with the synthesis of nucleic acids (DNA and RNA) through several mechanisms.

Inhibition of Key Enzymes

One of the primary mechanisms of action for uracil analogs is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA. While 5-fluorouracil is a well-known inhibitor of TS, it is plausible that this compound derivatives, after intracellular activation, could also target this enzyme or other enzymes in the pyrimidine biosynthesis pathway.

Incorporation into Nucleic Acids

Following conversion to their triphosphate forms, this compound nucleosides can be incorporated into growing DNA or RNA chains by polymerases. The presence of the bulky and electron-withdrawing cyano group can disrupt the normal structure and function of the nucleic acid, leading to chain termination, impaired replication, and ultimately, cell death.

Caption: Proposed antimetabolite mechanism of this compound nucleosides.

Experimental Protocols

The following is a detailed, step-by-step methodology for a key experiment cited in this guide.

Synthesis of this compound from 5-Iodouracil

This protocol is adapted from the method described by Bleackley, Jones, and Walker (1975).[4]

Materials:

-

5-Iodouracil

-

Cuprous Cyanide (CuCN)

-

Anhydrous Pyridine

-

Concentrated Ammonium Hydroxide

-

Glacial Acetic Acid

-

Distilled Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-iodouracil and cuprous cyanide in a 1:1.2 molar ratio.

-

Solvent Addition: Add anhydrous pyridine to the flask to act as the solvent. The amount should be sufficient to form a stirrable slurry.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

After cooling to room temperature, pour the reaction mixture into a concentrated aqueous solution of ammonium hydroxide. This will dissolve the copper salts.

-

Stir the resulting solution for 30 minutes.

-

Filter the solution to remove any insoluble material.

-

Acidify the filtrate with glacial acetic acid to precipitate the crude this compound.

-

-

Purification:

-

Collect the precipitate by filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from a suitable solvent, such as water or ethanol, to obtain pure this compound.

-

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This compound has carved a significant niche in medicinal chemistry as a versatile and valuable intermediate. Its journey from early, challenging synthetic routes to efficient and high-yield preparations has enabled extensive exploration of its therapeutic potential. As an antimetabolite, its derivatives have shown promise in the development of novel antiviral and anticancer agents. The continued investigation into the synthesis of new this compound-based compounds and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and improved therapeutic agents in the future.

References

- Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974–976. [Link]

- Torrence, P. F., & Bhooshan, B. (1977). Improved Synthesis and in Vitro Antiviral Activities of 5-Cyanouridine and 5-Cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976. [Link]

- Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690. [Link]

- Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683–690. [Link]

- Kumar, R., et al. (2001). Synthesis and antiviral activity of novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) analogues of uracil nucleosides. Journal of Medicinal Chemistry, 44(23), 3849-3857. [Link]

- Barr, P. J., Jones, A. S., Verhelst, G., & Walker, R. T. (1980). Synthesis and antiherpesviral activity of 5-C-substituted uracil nucleosides. Nucleic Acids Symposium Series, (8), s39–s42. [Link]

- Vertex AI Search. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.

- Robertson, F. M. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science, 268(5211), 702–705. [Link]

- Chem-Impex. (n.d.). 5-cianouracilo.

- ResearchGate. (n.d.). IC 50 values and selectivity index of compound C4 and 5-fluorouracil treated cancer cells.

- Alonso, R., Shaw, G., & Wright, D. (1984). Purines, pyrimidines, and imidazoles. Part 60. Some oxazolo[3,2-a]pyrimidines and a novel conversion of a cyanouracil into a barbituric acid derivative. Journal of the Chemical Society, Perkin Transactions 1, 2795. [Link]

- De Clercq, E., Torrence, P. F., Waters, J. A., & Witkop, B. (1975). Antiviral activity of 5-thiocyanatopyrimidine nucleosides. Biochemical Pharmacology, 24(23), 2171–2175. [Link]

- ResearchGate. (n.d.). Synthesis of pyrimidine 5‐carbonitrile derivatives.

- Shaker, R. M., Abd Elrady, M., & Sadek, K. U. (2016). Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. Molecular Diversity, 20(1), 153–183. [Link]

- Al-Ostoot, F. H., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 128, 106093. [Link]

- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(7), 1-8. [Link]

- ResearchGate. (n.d.). One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities.

- Wikipedia. (2023, December 28). Uracil. In Wikipedia.

- BYJU'S. (n.d.). Properties of Uracil.

- Rossi, R. A., & Bardagı, J. I. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.

- Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683-690. [Link]

- Shirasaka, T. (2009). Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas. Japanese Journal of Clinical Oncology, 39(1), 1-13. [Link]

- PubChem. (n.d.). This compound.

- Luesch, H. (2024). Progress in the discovery and development of anticancer agents from marine cyanobacteria. Natural Product Reports, 41(1), 1-31. [Link]

- ResearchGate. (n.d.). Synthesis and biological evaluation of novel 4-oxo-5-cyano thiouracil derivatives as SecA inhibitors.

- ResearchGate. (n.d.). IC50 values (μM) of compounds 5c, 6c, 14b and 14e against cancer cell lines.

- Science.gov. (n.d.). cell lines ic50.

- Spandidos Publications. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 10(5), 2753-2758. [Link]

- Mahidol University. (2009). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents.

- Pervaiz, I., et al. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Heliyon, 5(10), e02620. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) analogues of uracil nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. datapdf.com [datapdf.com]

- 10. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

5-Cyanouracil: A Versatile Cytosine Analogue for Advanced Organic Synthesis

Abstract

5-Cyanouracil, a structurally unique pyrimidine derivative, has emerged as a pivotal building block in modern organic synthesis. Its distinct electronic properties, conferred by the electron-withdrawing cyano group at the C5 position, render the uracil scaffold susceptible to a diverse array of chemical transformations. This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound's synthetic utility. We will delve into its preparation, explore its reactivity in key reaction classes including nucleophilic substitution, cycloaddition, and metal-catalyzed cross-coupling, and highlight its application in the synthesis of high-value molecules, particularly antiviral and anticancer agents. This guide aims to be a definitive resource, offering not only theoretical insights but also practical, field-proven experimental protocols.

Introduction: The Strategic Advantage of the 5-Cyano Moiety

Uracil and its derivatives are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a cyano group at the C5 position of the uracil ring profoundly alters its chemical personality. This modification serves a dual purpose: it activates the pyrimidine ring for various transformations and provides a versatile chemical handle for subsequent functionalization. The strong electron-withdrawing nature of the nitrile acidifies the N1 and N3 protons, influencing its solubility and interaction with biological targets. Furthermore, the cyano group itself can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, thus expanding the synthetic possibilities.

This guide will systematically unpack the synthetic potential of this compound, providing a logical progression from its synthesis to its application as a sophisticated building block in the construction of complex molecular architectures.[1][2][3]

Synthesis of this compound: Establishing the Foundation

The accessibility of this compound is a critical first step for its widespread use. Several reliable methods for its synthesis have been developed, with the choice of route often depending on the desired scale and available starting materials.

From Halogenated Uracils: A Nucleophilic Substitution Approach

A common and efficient method for the synthesis of this compound involves the nucleophilic displacement of a halogen atom from a 5-halouracil precursor. 5-Iodouracil and 5-bromouracil are the most frequently used starting materials due to the good leaving group ability of the heavier halogens.

The reaction is typically carried out using a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.[1][2] The use of cuprous cyanide has also been reported to give high yields, particularly from 5-iodouracil.[3]

Mechanism Insight: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the carbonyl groups and the cyano group (once formed) stabilizes the transient Meisenheimer complex, facilitating the displacement of the halide.

Experimental Protocol: Synthesis of this compound from 5-Iodouracil [3]

-

Materials: 5-Iodouracil, Cuprous Cyanide (CuCN), Dimethylformamide (DMF, anhydrous).

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-iodouracil (1.0 eq) and cuprous cyanide (1.2 eq) in anhydrous DMF.

-

Heat the reaction mixture to reflux (approximately 153 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a vigorously stirred solution of aqueous ferric chloride to decompose the copper complexes.

-

The resulting precipitate is collected by filtration, washed with water, and then dissolved in a solution of sodium hydroxide.

-

The solution is treated with activated charcoal, filtered, and the filtrate is acidified with hydrochloric acid to precipitate the this compound.

-

The product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a crystalline solid.

-

-

Yield: High yields are typically reported for this procedure.

Multi-component Synthesis: A Convergent and Efficient Strategy

Multi-component reactions (MCRs) offer an atom-economical and convergent approach to this compound and its derivatives. One such method involves the reaction of a (2-cyanoacetyl)carbamate, an orthoformate, and a primary amine.[4]

Mechanism Insight: This reaction proceeds through a series of steps, including the formation of an enol ether intermediate from the reaction of the carbamate and orthoformate. Subsequent reaction with a primary amine leads to an enamine, which then undergoes an intramolecular cyclization and elimination to afford the this compound product.[4]

Caption: Workflow for Multi-component Synthesis of this compound.

The Reactivity Landscape of this compound

The presence of the C5-cyano group orchestrates the reactivity of the uracil ring, opening up avenues for a multitude of synthetic transformations.

Nucleophilic Substitution Reactions

While the C5 position is functionalized with the cyano group, the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack. This is a consequence of the electron-withdrawing nature of both the cyano group and the adjacent carbonyls. For instance, the C4-oxo group can be converted to a thione, which can then act as a leaving group for the introduction of various nucleophiles.

Furthermore, the cyano group itself can undergo nucleophilic addition, leading to a variety of functional group transformations.

Experimental Protocol: Synthesis of 5-Carboxyuracil (Orotic Acid) via Hydrolysis of this compound [5][6]

-

Materials: this compound, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

-

Procedure:

-

Dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Heat the solution to reflux and monitor the reaction for the evolution of ammonia gas.

-

Continue heating until the evolution of ammonia ceases, indicating complete hydrolysis of the nitrile.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

-

The product, orotic acid, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain the pure product.

-

-

Yield: This hydrolysis typically proceeds in high yield.

Cycloaddition Reactions: Building Rings with Precision

The C5=C6 double bond of this compound, being part of an electron-deficient system, can participate as a dienophile in Diels-Alder reactions with electron-rich dienes. This provides a powerful method for the construction of fused ring systems.

Mechanism Insight: In a normal electron-demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. The electron-withdrawing cyano group lowers the energy of the LUMO of this compound, making it a more reactive dienophile.

While specific examples of this compound as a dienophile are not extensively documented in readily available literature, the principle is well-established for electron-deficient alkenes.[7][8][9][10]

Furthermore, the cyano group can be converted to an alkyne, which can then participate in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition with azides, to form triazole-containing uracil derivatives.[1][11][12]

Caption: Cycloaddition strategies involving this compound.

Metal-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[13][14][15] While this compound itself is not a typical substrate for these reactions, its halogenated precursors are excellent partners. For instance, 5-iodouracil and 5-bromouracil readily undergo Suzuki-Miyaura, Sonogashira, and Heck couplings to introduce a wide variety of substituents at the C5 position. The resulting functionalized uracils can then be converted to their 5-cyano analogues if desired.

Mechanism Insight: The Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halouracil.

-

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst.

Sources

- 1. Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The preparation of this compound and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical evolution from hydrogen cyanide: photochemical decarboxylation of orotic acid and orotate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. New Dienes and Dienophiles for Intermolecular and Intramolecular Diels-Alder Cycloadditions [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. View of Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction) | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 12. researchgate.net [researchgate.net]

- 13. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Spectral Characteristics of 5-Cyanouracil in Diverse Solvent Environments

Introduction: The Significance of 5-Cyanouracil in Modern Pharmaceutical Synthesis

This compound (CAS 4425-56-3) is a pyrimidine derivative of significant interest in the pharmaceutical industry.[2][3] Its unique molecular architecture, featuring a cyano group at the 5-position, renders it a versatile precursor in the synthesis of a variety of bioactive molecules, including antiviral and anticancer agents.[2] The electron-withdrawing nature of the cyano group can influence the electronic distribution within the uracil ring, which in turn is expected to impact its interactions with its environment and its photophysical properties. Understanding the spectral characteristics of this compound is not merely an academic exercise; it provides crucial insights into its behavior in different polarity environments, which is fundamental for optimizing reaction conditions, developing analytical methods, and predicting its behavior in biological systems.

The Phenomenon of Solvatochromism: A Window into Molecular Interactions

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound shifts in wavelength in response to a change in the polarity of the solvent.[4] This shift provides valuable information about the solute-solvent interactions and the difference in polarity between the ground and excited states of the molecule.

-

Positive Solvatochromism (Bathochromic or Red Shift): Occurs when the excited state is more polar than the ground state. An increase in solvent polarity will stabilize the excited state more than the ground state, leading to a shift to longer wavelengths (lower energy).

-

Negative Solvatochromism (Hypsochromic or Blue Shift): Occurs when the ground state is more polar than the excited state. An increase in solvent polarity will stabilize the ground state more than the excited state, resulting in a shift to shorter wavelengths (higher energy).

For a molecule like this compound, the cyano group's electron-withdrawing properties can lead to a significant dipole moment, which may change upon electronic excitation. The study of its solvatochromic behavior can, therefore, elucidate the nature of its excited states and its potential as a polarity-sensitive fluorescent probe.

Experimental Protocol for Determining the Spectral Characteristics of this compound

This section provides a detailed, step-by-step methodology for the systematic investigation of the UV-Vis absorption and fluorescence emission characteristics of this compound in a range of solvents.

Materials and Reagents

-

This compound: High purity (≥98%)[2]

-

Solvents: Spectroscopic grade solvents covering a range of polarities (e.g., cyclohexane, dioxane, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, methanol, water).[5]

-

Volumetric flasks and pipettes: Class A for accurate solution preparation.

-

Quartz cuvettes: 1 cm path length for both absorption and fluorescence measurements.

-

UV-Vis Spectrophotometer: Capable of scanning across the UV and visible range.

-

Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector.

-

Fluorescence Quantum Yield Standard: A well-characterized standard with a known quantum yield in a specific solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for characterizing the spectral properties of this compound.

Caption: A typical computational workflow for predicting spectral properties.

By employing methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it is possible to:

-

Optimize the ground and excited state geometries of this compound.

-

Calculate the vertical excitation energies, which correspond to the absorption maxima.

-

Simulate the effects of different solvents using implicit solvent models like the Polarizable Continuum Model (PCM).

-

Determine the change in dipole moment upon excitation, providing a theoretical basis for the observed solvatochromism.

Conclusion and Future Directions

This compound remains a molecule of high interest in pharmaceutical and materials science. This guide has outlined the critical importance of understanding its spectral characteristics and has provided a robust experimental and computational framework for such investigations. The methodologies detailed herein are designed to yield high-quality, reproducible data that will be invaluable for researchers working with this compound. The lack of a comprehensive public dataset on the photophysical properties of this compound presents a clear opportunity for future research that would significantly benefit the scientific community. Such studies will undoubtedly contribute to the more rational design of novel therapeutics and functional materials based on the versatile this compound scaffold.

References

- MDPI. Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. [Link]

- PubMed.

- ResearchGate. (PDF)

- The Royal Society of Chemistry. 1. NMR Spectra. [Link]

- RSC Publishing. Photophysical properties of 5-substituted 2-thiopyrimidines. [Link]

- MDPI. Terahertz Spectral Properties of 5-Substituted Uracils. [Link]

- ResearchGate. Synthesis, spectroscopic characterization and computational chemical study of 5-cyano-2-thiouracil derivatives as potential antimicrobial agents | Request PDF. [Link]

- PMC - NIH. Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. [Link]

- ResearchGate. Fluorescence emission spectra of CY (20 µM) in different solvents. [Link]

- Gas-Phase Experimental and Computational Studies of 5-Halouracils: Intrinsic Properties and Biological Implic

- Green Chemistry (RSC Publishing).

- Synthesis of biologically important, fluorescence active 5-hydroxy benzo[g]indoles through four-component domino condensations and their fluorescence “Turn-off” sensing of Fe(III)

- PubChem - NIH. This compound | C5H3N3O2 | CID 78145. [Link]

- ResearchGate.

- NIST Technical Series Publications. Fluorescence quantum yield measurements. [Link]

- HORIBA. A Guide to Recording Fluorescence Quantum Yields. [Link]

- The Royal Society of Chemistry.

- UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

- bioRxiv. STUDY OF STRUCTURAL, PHYSICOCHEMICAL, DRUG-LIKENESS PROPERTIES OF URACIL AND FLUOROURACIL. [Link]

- OUCI. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. [Link]